3-(2-Chloro-4-(dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
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Overview
Description
3-(2-Chloro-4-(dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a complex organic compound belonging to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(2-Chloro-4-(dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-Chloro-4-(dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to interact with biological macromolecules, including DNA and proteins.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-(dimethylamino)phenyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 1,2,4-Triazolo(4,3-a)quinoxaline
- 1,2,4-Triazolo(3,4-b)thiadiazine
- Pyrazolo(3,4-d)pyrimidine
Properties
CAS No. |
87540-50-9 |
---|---|
Molecular Formula |
C19H18ClN5O |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-chloro-4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H18ClN5O/c1-4-26-17-7-5-6-13-15(17)11-21-25-18(13)22-23-19(25)14-9-8-12(24(2)3)10-16(14)20/h5-11H,4H2,1-3H3 |
InChI Key |
GVTMLVOAPRDWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=C(C=C(C=C4)N(C)C)Cl |
Origin of Product |
United States |
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